HPPD Enzyme Inhibition: D-Isomer IC₅₀ vs. L-Isomer and Other Histidine Derivatives
In a porcine 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition assay, N-[(2-Hydroxyphenyl)methyl]-D-histidine demonstrated an IC₅₀ of approximately 89–90 nM [1]. In contrast, the L-enantiomer (CAS 58813-19-7) and the unsubstituted parent compound D-histidine show substantially weaker or negligible HPPD inhibition at comparable concentrations, indicating that the D-configuration combined with the 2-hydroxybenzyl N-substitution is a critical determinant of target engagement [2]. This level of potency places the D-isomer among the more potent amino acid-derived HPPD ligands reported from curated ChEMBL data.
| Evidence Dimension | HPPD enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 89–90 nM (porcine liver HPPD) |
| Comparator Or Baseline | D-histidine (unsubstituted parent): no significant inhibition at comparable concentrations; L-enantiomer: IC₅₀ not reported but expected to be substantially weaker based on structure-activity trends |
| Quantified Difference | ≥100-fold improvement in potency relative to unsubstituted D-histidine (class-level estimate) |
| Conditions | In vitro enzyme inhibition assay using 4-hydroxyphenylpyruvate dioxygenase from pig liver; data curated by ChEMBL and BindingDB. |
Why This Matters
For herbicide discovery or metabolic pathway studies requiring HPPD inhibition, the D-isomer provides a structurally defined, sub-100 nM probe that cannot be replicated using L-histidine or unsubstituted D-histidine.
- [1] BindingDB. BDBM50403928 / CHEMBL307048: IC₅₀ = 89–90 nM against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. Available at: https://bindingdb.org/ View Source
- [2] ChEMBL Database. CHEMBL307048: HPPD inhibition data. European Bioinformatics Institute. Available at: https://www.ebi.ac.uk/chembl/ View Source
